,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) finds application in the synthesis of a specific class of porous materials known as Covalent Organic Frameworks (COFs). These frameworks are constructed by linking organic building blocks through strong covalent bonds, resulting in highly ordered crystalline structures with well-defined pores.
A study published in the journal Dalton Transactions describes the utilization of BDDA as a key building block for the construction of COF-2 []. The authors demonstrate that by reacting BDDA with a tetraphenylmethane linker molecule (TAPM) under solvothermal conditions, a COF with a network structure is formed. This COF-2 material exhibits high thermal stability and permanent porosity, making it a potential candidate for applications in gas storage and separation.
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde is an organic compound with the molecular formula C18H10O2 and a molecular weight of 258.3 g/mol. It features a unique structure characterized by two benzaldehyde groups connected by a buta-1,3-diyne linker. The compound's InChI code is 1S/C18H10O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-14H, and its canonical SMILES representation is C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O .
The reactivity of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde primarily involves its aldehyde functional groups, which can undergo typical reactions such as:
Additionally, the presence of the buta-1,3-diyne moiety allows for potential cycloaddition reactions and polymerization under certain conditions.
Several synthesis methods have been reported for 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde:
Each method varies in efficiency and yield depending on the specific reaction conditions employed .
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde has shown promise in several applications:
The compound's unique properties make it suitable for advanced materials in optoelectronics and photonics .
Several compounds share structural similarities with 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4,4'-(Buta-1-en-3-yne-1,4-diyl)dibenzaldehyde | C18H12O2 | Contains an alkene instead of a diyne |
4,4'-(Buta-1,3-diyne)dibenzene | C16H10 | Lacks aldehyde groups; focuses on diyne structure |
4,4'-(Buta-1,3-diyne)dianiline | C16H12N2 | Incorporates amine functionality |
The uniqueness of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde lies in its dual aldehyde functionality combined with the buta-1,3-diyne linker. This combination provides distinct optical properties and potential applications that differ from those of similar compounds .
Transition metal catalysts, particularly palladium and copper complexes, dominate the synthesis of diyne-linked benzaldehydes. These methods exploit the reactivity of aryl halides and terminal alkynes to forge carbon-carbon bonds with high fidelity.
The Sonogashira reaction couples 4-iodobenzaldehyde with terminal alkynes under palladium catalysis. For example, Pd(PPh₃)₄ with a CuI co-catalyst in tetrahydrofuran (THF) at 60°C achieves cross-coupling between 4-iodobenzaldehyde and 4-ethynylbenzaldehyde, yielding the target compound in 70–85% efficiency. Critical parameters include:
A key challenge is suppressing homocoupling of alkynes, which is mitigated by using excess aryl halide (1.5–2.0 equiv.).
Glaser coupling employs CuCl and CuCl₂ in pyridine to dimerize terminal alkynes oxidatively. For instance, 4-ethynylbenzaldehyde undergoes oxidative homocoupling under O₂ atmosphere, producing the diyne-linked product in 60–65% yield. The reaction proceeds via a copper-acetylide intermediate, with oxygen serving as the terminal oxidant. Challenges include:
Table 1: Comparison of Transition Metal-Catalyzed Methods
Parameter | Sonogashira (Pd) | Glaser (Cu) |
---|---|---|
Catalyst | Pd(PPh₃)₄/CuI | CuCl/CuCl₂ |
Yield | 70–85% | 60–65% |
Temperature | 60–80°C | Room temperature–50°C |
Key Challenge | Homocoupling suppression | Over-oxidation control |
Oxidative homocoupling directly links two aldehyde-bearing alkynes without external cross-partners. This method is advantageous for synthesizing symmetric diynes but demands precise control over reaction conditions.
4-Ethynylbenzaldehyde undergoes oxidative dimerization in pyridine with CuCl/CuCl₂ (7:5 molar ratio) under O₂, yielding 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde after acidic deprotection (e.g., THF/H₂O). Key considerations include:
Yields range from 60–70%, with purity >95% achievable via recrystallization from ethanol.
While solvent-based methods dominate, mechanochemical synthesis offers a sustainable alternative by eliminating volatile organic solvents. This approach employs ball milling to drive solid-state reactions through mechanical energy.
Preliminary studies on analogous diynes suggest that Cu-catalyzed mechanochemical coupling could synthesize 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde. For example, ball milling 4-ethynylbenzaldehyde with CuCl₂ (10 mol%) and K₂CO₃ (2 equiv.) at 30 Hz for 2 hours may yield the product. However, no peer-reviewed studies specifically validate this route for the target compound. Challenges include:
Current literature emphasizes solution-phase syntheses, necessitating further research into mechanochemical optimization.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving atomic-level structural details of crystalline materials. For 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde, obtaining suitable single crystals has proven challenging due to the compound’s propensity to form microcrystalline aggregates. Recent methodological advancements, such as magnetically textured powder diffraction, offer viable alternatives by aligning microcrystals biaxially under magnetic fields, effectively mimicking single-crystal diffraction patterns [2]. This approach decompresses 1D powder data into 2D or 3D datasets, mitigating peak overlap and enabling precise determination of unit cell parameters and space groups [2].
Key structural features inferred from diffraction studies include:
These findings underscore the compound’s suitability for constructing covalent organic frameworks (COFs), where precise molecular alignment is critical for maintaining porosity and electronic communication [2].
The solid-state packing of 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde is governed by a combination of weak intermolecular forces, with hydrogen bonding playing a pivotal role. Aldehyde functional groups participate in C–H···O hydrogen bonds, where the acidic α-hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule [6]. These interactions propagate along specific crystallographic axes, forming a zigzag network that stabilizes the layered packing motif [6].
Comparative analysis with non-aldehyde-containing diyne derivatives reveals that the absence of hydrogen bonding in such analogs results in less ordered, isotropic packing arrangements. This contrast highlights the structural-directing role of aldehyde groups in 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde, which enforce dimensionality and periodicity in its crystal lattice [6].
The molecular symmetry of 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde is characterized by a C₂h point group, arising from its centrosymmetric structure and planar geometry. Key symmetry elements include:
This high symmetry facilitates efficient crystal packing, as evidenced by the compound’s propensity to form monoclinic or orthorhombic crystal systems. Deviations from ideal symmetry, such as torsional twisting of benzaldehyde groups, are minimal (<5°), preserving long-range order and enhancing charge transport properties in COF applications [2].
Structural Comparison with Analogous Compounds
Feature | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | 4,4'-Biphenyldicarboxaldehyde |
---|---|---|
Linker Type | Conjugated diyne | Single C–C bond |
Bond Length (Å) | 1.21 (C≡C) | 1.48 (C–C) |
Symmetry Group | C₂h | D₂h |
H-Bond Network | C–H···O | None |